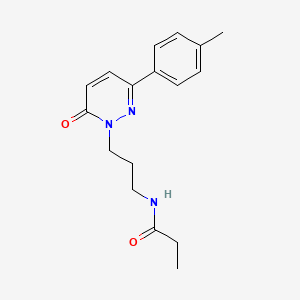

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide

CAS No.: 1021120-43-3

Cat. No.: VC7557455

Molecular Formula: C17H21N3O2

Molecular Weight: 299.374

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021120-43-3 |

|---|---|

| Molecular Formula | C17H21N3O2 |

| Molecular Weight | 299.374 |

| IUPAC Name | N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]propanamide |

| Standard InChI | InChI=1S/C17H21N3O2/c1-3-16(21)18-11-4-12-20-17(22)10-9-15(19-20)14-7-5-13(2)6-8-14/h5-10H,3-4,11-12H2,1-2H3,(H,18,21) |

| Standard InChI Key | KVPXKSRNKKNVHH-UHFFFAOYSA-N |

| SMILES | CCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)C |

Introduction

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide is a complex organic compound that belongs to the class of pyridazinones. This compound features a pyridazinone core, which is characterized by a six-membered ring containing nitrogen atoms. The presence of both p-tolyl and propionamide groups in its structure suggests potential for diverse biological activities due to their unique electronic properties and steric effects.

Molecular Formula and Weight

The molecular formula of N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide is , with a molecular weight of approximately 273.34 g/mol.

Synthesis

The synthesis of N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide typically involves multi-step organic reactions. A common synthetic route may include:

-

Formation of the pyridazinone core through cyclization reactions.

-

Introduction of the p-tolyl group via electrophilic aromatic substitution.

-

Coupling with propionamide through amide bond formation.

Biological Activity

Research indicates that compounds within the pyridazinone class exhibit a range of pharmacological effects, including:

-

Antimicrobial activity

-

Anticancer properties

-

Anti-inflammatory effects

In vitro and in vivo studies are essential to fully characterize the biological activity and therapeutic potential of N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide.

Mechanism of Action

The mechanism of action for N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide is primarily linked to its interactions with biological targets, which may include:

-

Enzyme inhibition

-

Modulation of receptor activity

Understanding these interactions is crucial for elucidating its pharmacodynamics.

Comparative Analysis

A comparison with similar compounds can highlight the unique aspects of N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Compound A | Contains a furan ring | Exhibits different electronic properties |

| Compound B | Contains a pyridine ring at position 4 | May show different biological activities |

| Compound C | Pyrimidinone core with an amino group | Different reactivity due to amino substitution |

Applications

Due to its unique structural features and biological activities, N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide may find applications in:

-

Medicinal chemistry for drug development

-

Pharmaceutical formulations targeting specific diseases

Further research is needed to explore these applications fully.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume